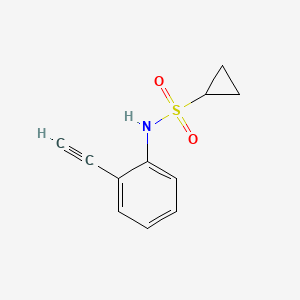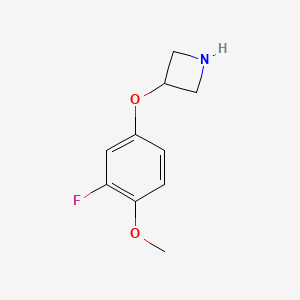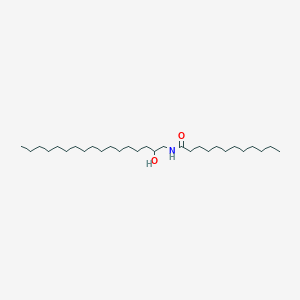
N-(2-Ethynylphenyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethynylphenyl)cyclopropanesulfonamide is an organic compound that features a cyclopropane ring attached to a sulfonamide group, with an ethynyl group positioned on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethynylphenyl)cyclopropanesulfonamide typically involves the reaction of cyclopropylamine with 2-ethynylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Ethynylphenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to alter the sulfonamide group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
N-(2-Ethynylphenyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(2-Ethynylphenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Cyclopropanesulfonamide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
N-(2-Propynyl)cyclopropanesulfonamide: Similar structure but with a propynyl group instead of an ethynyl group, leading to different reactivity and applications
Uniqueness: N-(2-Ethynylphenyl)cyclopropanesulfonamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C11H11NO2S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
N-(2-ethynylphenyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C11H11NO2S/c1-2-9-5-3-4-6-11(9)12-15(13,14)10-7-8-10/h1,3-6,10,12H,7-8H2 |
Clave InChI |
BTBFTZRDQAAQIP-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1NS(=O)(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12067573.png)
![1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, (1E,6E)-](/img/structure/B12067576.png)
![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)
![1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione](/img/structure/B12067595.png)
![[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate](/img/structure/B12067605.png)








![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)
